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Cat. No.: B15564172 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction
MI-1061 is a potent small molecule inhibitor targeting the protein-protein interaction between

Menin and Mixed Lineage Leukemia (MLL). This interaction is critical for the leukemogenic

activity of MLL fusion proteins, which are common in certain types of aggressive leukemias,

such as Acute Myeloid Leukemia (AML) and Acute Lymphoblastic Leukemia (ALL). Menin acts

as a scaffold protein, and its interaction with MLL is essential for the recruitment of the MLL

fusion protein complex to target genes, leading to the upregulation of leukemogenic genes like

HOXA9 and MEIS1. By disrupting the Menin-MLL interaction, MI-1061 and similar inhibitors

can lead to the downregulation of these target genes, inducing differentiation and apoptosis in

MLL-rearranged leukemia cells.

It is important to note that while the "MI-" prefix is commonly associated with Menin-MLL

inhibitors developed at the University of Michigan, some databases may erroneously associate

MI-1061 with other targets. For the context of this document, MI-1061 is treated as a Menin-

MLL inhibitor.

These application notes provide detailed protocols for in vitro assays to evaluate the efficacy

and mechanism of action of MI-1061 Tfa in cancer cell lines, particularly those with MLL

rearrangements.
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Data Presentation
The following table summarizes the half-maximal inhibitory concentration (IC50) values of

various Menin-MLL inhibitors in different leukemia cell lines. This data is crucial for selecting

appropriate cell lines and drug concentrations for in vitro experiments.

Compound Cell Line Genotype IC50 (nM) Reference

MI-463 MOLM-13 MLL-AF9 ~200-500 [1]

MI-503 MOLM-13 MLL-AF9 ~200-500 [1]

MI-538 MOLM-13 MLL-AF9 ~200-500 [2]

MI-1481 MOLM-13 MLL-AF9 ~3.6 [1]

VTP50469 MOLM13 MLL-AF9 <10 [3]

VTP50469 RS4;11 MLL-AF4 <10

MI-1061 SJSA-1 p53 wild-type 100

MI-1061 HCT-116 p53+/+ 250

Note: The primary literature for MI-1061 as a Menin-MLL inhibitor with specific IC50 values in

leukemia cell lines is less consolidated than for other compounds in the series. The data for

SJSA-1 and HCT-116 cell lines are from a study identifying MI-1061 as an MDM2 inhibitor.

Researchers should empirically determine the IC50 of MI-1061 Tfa in their MLL-rearranged cell

lines of interest.

Signaling Pathway
The diagram below illustrates the mechanism of action of MI-1061 in MLL-rearranged

leukemia. MI-1061 disrupts the interaction between Menin and the MLL fusion protein, leading

to the downregulation of target genes such as HOXA9 and MEIS1, which in turn promotes cell

differentiation and apoptosis.
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Caption: MI-1061 Signaling Pathway in MLL-rearranged Leukemia.

Experimental Workflow
The following diagram outlines a typical experimental workflow for evaluating the in vitro effects

of MI-1061 Tfa on cancer cell lines.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://www.benchchem.com/product/b15564172?utm_src=pdf-body-img
https://www.benchchem.com/product/b15564172?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15564172?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Downstream Assays

Start: Select MLL-rearranged
and wild-type cell lines

Cell Culture and Maintenance

Determine IC50:
Cell Viability Assay (MTT/XTT)

Treat cells with MI-1061 Tfa
(e.g., 0.5x, 1x, 2x IC50)

Perform Downstream Assays

Apoptosis Assay
(Annexin V/PI Staining)

Western Blot
(Cleaved PARP, Mcl-1)

qRT-PCR
(HOXA9, MEIS1 expression) Data Analysis and Interpretation

End: Conclude on MI-1061 Tfa Efficacy

Click to download full resolution via product page

Caption: In Vitro Experimental Workflow for MI-1061 Tfa.

Experimental Protocols
Cell Culture and Maintenance

Cell Lines:
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MLL-rearranged: MOLM-13 (MLL-AF9), MV4-11 (MLL-AF4), THP-1 (MLL-AF9).

MLL wild-type (negative control): K562, U937.

Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 1%

Penicillin-Streptomycin. For specific cell lines, refer to ATCC recommendations.

Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.

Maintain cell density between 1x10^5 and 1x10^6 cells/mL.

MI-1061 Tfa Preparation
Solvent: Prepare a stock solution of MI-1061 Tfa in dimethyl sulfoxide (DMSO). For example,

a 10 mM stock.

Storage: Store the stock solution at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Working Solutions: Dilute the stock solution in the complete culture medium to the desired

final concentrations immediately before use. Ensure the final DMSO concentration in the

culture does not exceed 0.1% to avoid solvent-induced toxicity.

Cell Viability Assay (MTT or XTT)
This assay determines the concentration of MI-1061 Tfa that inhibits cell growth by 50% (IC50).

Materials:

96-well plates

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-

methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent

Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

Protocol:

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture

medium.
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Incubate for 24 hours.

Add 100 µL of medium containing serial dilutions of MI-1061 Tfa (e.g., 0.1 nM to 10 µM).

Include a vehicle control (DMSO).

Incubate for 72 hours.

Add 20 µL of MTT solution (5 mg/mL in PBS) or 50 µL of XTT solution to each well.

Incubate for 4 hours (for MTT) or 2-4 hours (for XTT) at 37°C.

For MTT, add 100 µL of solubilization buffer and incubate overnight at 37°C.

Measure the absorbance at 570 nm (for MTT) or 450 nm (for XTT) using a microplate

reader.

Calculate the IC50 value by plotting the percentage of cell viability against the log of the

drug concentration.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This assay quantifies the induction of apoptosis by MI-1061 Tfa.

Materials:

6-well plates

Annexin V-FITC Apoptosis Detection Kit

Flow cytometer

Protocol:

Seed cells in 6-well plates at a density of 2x10^5 cells/mL.

Treat cells with MI-1061 Tfa at various concentrations (e.g., 0.5x, 1x, and 2x the

predetermined IC50) for 48-72 hours.

Harvest the cells and wash with cold PBS.
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Resuspend the cells in 100 µL of 1x Binding Buffer.

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

Incubate for 15 minutes at room temperature in the dark.

Add 400 µL of 1x Binding Buffer.

Analyze the cells by flow cytometry within 1 hour.

Gene Expression Analysis (qRT-PCR)
This method measures changes in the expression of MLL target genes, such as HOXA9 and

MEIS1.

Materials:

6-well plates

RNA extraction kit (e.g., RNeasy Kit, Qiagen)

cDNA synthesis kit

qPCR master mix (e.g., SYBR Green)

Primers for HOXA9, MEIS1, and a housekeeping gene (e.g., GAPDH, ACTB)

Real-time PCR system

Protocol:

Treat cells with MI-1061 Tfa as described for the apoptosis assay for 24-48 hours.

Extract total RNA from the cells using an RNA extraction kit.

Synthesize cDNA from 1 µg of total RNA.

Perform qPCR using the appropriate primers and master mix.
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Analyze the data using the ΔΔCt method to determine the relative fold change in gene

expression, normalized to the housekeeping gene and the vehicle control. A significant

reduction in HOXA9 and MEIS1 expression is expected.

Western Blot Analysis
This technique can be used to detect changes in protein levels associated with apoptosis (e.g.,

cleaved PARP) or cell survival (e.g., Mcl-1).

Materials:

6-well plates

RIPA buffer with protease and phosphatase inhibitors

BCA protein assay kit

SDS-PAGE gels

PVDF membrane

Primary antibodies (e.g., anti-cleaved PARP, anti-Mcl-1, anti-β-actin)

HRP-conjugated secondary antibodies

Chemiluminescence substrate

Imaging system

Protocol:

Treat cells with MI-1061 Tfa for 48-72 hours.

Lyse the cells in RIPA buffer and quantify protein concentration using a BCA assay.

Separate 20-40 µg of protein per lane on an SDS-PAGE gel.

Transfer the proteins to a PVDF membrane.
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Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

Incubate the membrane with primary antibodies overnight at 4°C.

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour

at room temperature.

Detect the signal using a chemiluminescence substrate and an imaging system.

Conclusion
The protocols outlined in these application notes provide a comprehensive framework for the in

vitro evaluation of MI-1061 Tfa in cancer cell lines. By employing these assays, researchers

can determine the potency of MI-1061 Tfa, elucidate its mechanism of action, and identify

sensitive cancer cell lines for further preclinical and clinical development. The disruption of the

Menin-MLL interaction represents a promising therapeutic strategy for MLL-rearranged

leukemias, and rigorous in vitro characterization is a critical first step in advancing these

inhibitors to the clinic.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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